

# Long-Term Safety Profile of Evenamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

An in-depth examination of the long-term safety and tolerability of **evenamide**, a novel glutamate modulator, in comparison to placebo for the treatment of schizophrenia.

This guide provides a comprehensive overview of the available long-term safety data for **evenamide**, primarily focusing on findings from recent clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the safety profile of this investigational drug.

**Evenamide** is a new chemical entity that acts as a voltage-gated sodium channel blocker, which in turn normalizes glutamate release.[1] This mechanism of action is distinct from most current antipsychotic medications that primarily target dopaminergic and serotonergic pathways.[1] The safety and tolerability of **evenamide** have been assessed in several clinical studies, including a long-term open-label extension study and a shorter-term placebo-controlled trial.

### **Quantitative Safety Data**

The following tables summarize the key safety findings from clinical trials of **evenamide**. It is important to note that long-term, placebo-controlled data is not yet available. The data presented includes findings from a 4-week placebo-controlled study (Study 008A) and a 1-year open-label study (Study 014/015).

Table 1: Overall Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 4-Week, Placebo-Controlled Study (Study 008A)



| Group     | Percentage of Patients with at Least One<br>Adverse Event |
|-----------|-----------------------------------------------------------|
| Evenamide | 25.0%                                                     |
| Placebo   | 25.8%                                                     |

Source: Newron Pharmaceuticals, 2024.[2][3]

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in Study 008A (4-Week Data)

| Adverse Event   | Evenamide Group | Placebo Group                     |
|-----------------|-----------------|-----------------------------------|
| Headache        | 3 patients      | Similar number to evenamide group |
| Vomiting        | 3 patients      | Similar number to evenamide group |
| Nasopharyngitis | 3 patients      | Similar number to evenamide group |

Source: Newron Pharmaceuticals, 2024.[2][3]

Table 3: Discontinuation Rates Due to Adverse Events

| Study         | Duration | Evenamide Group | Placebo Group        |
|---------------|----------|-----------------|----------------------|
| Study 008A    | 4 weeks  | 2 patients      | 1 patient (who died) |
| Study 014/015 | 1 year   | 3 patients      | N/A (Open-label)     |

Source: Newron Pharmaceuticals, 2024; Anand et al.[4][5][6]

In the 4-week, placebo-controlled Study 008A, the overall incidence of adverse events was comparable between the **evenamide** and placebo groups.[2][3] There was no significant difference in the incidence of CNS, psychiatric, gastrointestinal, or other adverse events



between the two groups.[2] The long-term, open-label Study 014/015, which followed patients for up to one year, demonstrated a low rate of discontinuation due to adverse events.[5][6]

### **Experimental Protocols**

# Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled, Add-on Phase II/III Study

- Objective: To evaluate the safety, tolerability, and efficacy of **evenamide** (30 mg bid) as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to their current second-generation antipsychotic treatment.[2][3][4]
- Design: This international, multicenter study randomized 291 patients to receive either **evenamide** or placebo in addition to their ongoing antipsychotic medication.[2][3][4] The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or the placebo.
- Primary Endpoints: The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability were also key assessments.
  [4]

#### Study 014/015: 1-Year, Open-Label, Extension Study

- Objective: To evaluate the long-term safety, tolerability, and efficacy of **evenamide** as an add-on treatment to antipsychotics in patients with treatment-resistant schizophrenia.[7][8]
- Design: This was an open-label study, meaning all participants received evenamide. The study consisted of an initial 6-week period (Study 014) followed by a 46-week extension period (Study 015) for patients who completed the initial phase.[7][8]
- Primary Endpoints: The primary objective was to evaluate the long-term safety and tolerability of evenamide.[9]

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **evenamide** and the workflow of a typical clinical trial designed to assess its long-term safety.





Click to download full resolution via product page

Caption: Mechanism of action of evenamide.





Click to download full resolution via product page

Caption: Long-term safety clinical trial workflow.



#### **Future Directions**

The upcoming ENIGMA-TRS 1 study, a one-year, randomized, double-blind, placebo-controlled Phase III trial, will be crucial in providing definitive long-term safety and efficacy data for **evenamide** compared to placebo.[10][11][12] This study is expected to enroll over 600 patients and will provide a more robust and direct comparison of the long-term safety profile of **evenamide**.[10][12]

#### Conclusion

The currently available data suggests that **evenamide** is generally well-tolerated. Short-term, placebo-controlled data from Study 008A indicates a safety profile comparable to placebo.[2][3] Long-term, open-label data from Study 014/015 suggests a low rate of discontinuation due to adverse events over a one-year period.[5][6] However, the absence of a placebo control in the long-term study limits direct comparative conclusions. The forthcoming results from the ENIGMA-TRS 1 Phase III trial will be instrumental in establishing a comprehensive long-term safety and tolerability profile for **evenamide** in comparison to placebo.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients - Practical Patient Care [practical-patientcare.com]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Newron begins enrollment in pivotal Phase III ENIGMA-TRS program with evenamide as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron



Pharmaceuticals [newron.com]

- 6. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 7. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 8. EVENAMIDE, AS AN ADD-ON TO ANTIPSYCHOTICS, PRODUCES LONG- LASTING CLINICALLY MEANINGFUL BENEFIT AND CONVERTS TREATMENT- RESISTANT SCHIZOPHRENIA (TRS) PATIENTS INTO A RESPONSIVE STATE: 6-MONTH RESULTS FROM AN ONGOING INTERNATIONAL RANDOMIZED STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data from Newron's study 014/015 and an evenamide clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Newron's Phase III ENIGMA-TRS Program With Evenamide Approved for Treatment-resistant Schizophrenia [synapse.patsnap.com]
- 12. Newron randomises first subject in Phase III schizophrenia programme [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Long-Term Safety Profile of Evenamide: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#long-term-safety-data-of-evenamide-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com